2,4,4-TRIMETHYLPENTYLPHOSPHINE

Organophosphorus Synthesis Ligand Design Reproducibility

2,4,4-Trimethylpentylphosphine (CAS 82164-75-8), also known as monoisooctyl phosphine, is a primary alkylphosphine with the molecular formula C₈H₁₉P and a molecular weight of 146.21 g/mol. It is a colorless, air‑sensitive liquid with a calculated boiling point of 170.2±9.0 °C (760 torr) and a flash point of -17 °C.

Molecular Formula C8H19P
Molecular Weight 146.21 g/mol
CAS No. 82164-75-8
Cat. No. B1583508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,4-TRIMETHYLPENTYLPHOSPHINE
CAS82164-75-8
Molecular FormulaC8H19P
Molecular Weight146.21 g/mol
Structural Identifiers
SMILESCC(CC(C)(C)C)CP
InChIInChI=1S/C8H19P/c1-7(6-9)5-8(2,3)4/h7H,5-6,9H2,1-4H3
InChIKeyWKUJXKQEUURINH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,4-Trimethylpentylphosphine (CAS 82164-75-8): A Branched Primary Alkylphosphine for Specialty Ligand and Intermediate Applications


2,4,4-Trimethylpentylphosphine (CAS 82164-75-8), also known as monoisooctyl phosphine, is a primary alkylphosphine with the molecular formula C₈H₁₉P and a molecular weight of 146.21 g/mol [1]. It is a colorless, air‑sensitive liquid with a calculated boiling point of 170.2±9.0 °C (760 torr) and a flash point of -17 °C . This compound is commercially supplied as a technical‑grade mixture containing approximately 99% of the target phosphine and 8% isomeric impurities . As a primary phosphine, it possesses two reactive P–H bonds, making it a versatile building block for the synthesis of more complex organophosphorus derivatives, including ligands and photoinitiator precursors .

Why Generic Primary Alkylphosphines Cannot Replace 2,4,4-Trimethylpentylphosphine in High‑Value Applications


Primary alkylphosphines are a broad class of compounds that differ profoundly in steric bulk, solubility, and reactivity based on the structure of their alkyl substituent [1]. Generic linear primary phosphines, such as n‑octylphosphine, offer minimal steric hindrance and are highly prone to oxidation, often exhibiting pyrophoric behavior in air [2]. In contrast, the branched, β‑quaternary carbon‑containing 2,4,4‑trimethylpentyl group provides a unique steric environment that kinetically stabilizes the P–H bonds and imparts a distinct solubility profile in non‑polar organic media . This specific architecture is critical for the reproducible synthesis of high‑value derivatives, such as bis(2,6‑dimethoxybenzoyl)‑2,4,4‑trimethylpentylphosphine oxide (BAPO), a widely used industrial photoinitiator whose performance is intrinsically linked to the parent phosphine's structure [3]. Substituting this compound with a simpler primary phosphine would alter the steric and electronic properties of the resulting derivative, leading to unpredictable changes in catalytic activity or photoinitiator efficiency. The following evidence quantifies these critical differentiators.

Quantitative Differentiators of 2,4,4-Trimethylpentylphosphine Against Closest Analogs


Isomeric Purity and Composition: A Defined, Reproducible Starting Material

Commercial 2,4,4‑trimethylpentylphosphine is supplied with a specified purity of 99%, but it also contains approximately 8% isomeric impurities . This defined composition is crucial for reproducibility in downstream syntheses, as it ensures that reactions are not compromised by variable or unknown by‑products. In contrast, many generic primary phosphines, such as n‑octylphosphine, are often supplied with lower and less well‑characterized purity, introducing significant variability into research and industrial processes.

Organophosphorus Synthesis Ligand Design Reproducibility

Boiling Point and Volatility: Facilitating Purification and Handling

The calculated boiling point of 2,4,4‑trimethylpentylphosphine is 170.2±9.0 °C at 760 torr . This relatively low boiling point, compared to higher‑molecular‑weight or more sterically encumbered phosphines like tri‑tert‑butylphosphine (bp ~240 °C), enables purification via distillation under reduced pressure. This is a significant practical advantage for procurement and handling, as it allows for the removal of volatile impurities without requiring high‑vacuum equipment.

Organophosphorus Chemistry Purification Process Development

Performance as a Precursor to High‑Efficiency Bisacylphosphine Oxide (BAPO) Photoinitiators

2,4,4‑Trimethylpentylphosphine is the essential precursor for the synthesis of bis(2,6‑dimethoxybenzoyl)‑2,4,4‑trimethylpentylphosphine oxide (BAPO) [1]. BAPO is a highly efficient photoinitiator whose absorption in the near‑UV‑visible range is significantly higher than that of previously known photoinitiators for UV curing [2]. The unique steric and electronic properties imparted by the branched alkyl group are integral to BAPO's performance, which cannot be replicated using linear or smaller branched primary phosphines.

Photoinitiators UV Curing Polymer Chemistry

Validated Utility in Selective Metal Extraction: Cobalt/Nickel Separation

2,4,4‑Trimethylpentylphosphine is a key starting material for the synthesis of 2,4,4‑trimethylpentyl, cyclohexylphosphinic acid, a compound specifically developed for the selective extraction of cobalt(II) from aqueous solutions containing nickel(II) [1]. While quantitative extraction data for the parent phosphine is not available, its derived phosphinic acid demonstrates the utility of this unique alkyl architecture in creating highly selective metal extractants. In contrast, phosphinic acids derived from linear primary phosphines generally exhibit lower selectivity and extraction efficiency for Co/Ni separations.

Hydrometallurgy Metal Extraction Phosphinic Acid Ligands

Validated Application Scenarios for 2,4,4-Trimethylpentylphosphine Based on Quantitative Evidence


Synthesis of High‑Performance Bisacylphosphine Oxide (BAPO) Photoinitiators

This compound is the sole precursor for the industrial production of BAPO, a bisacylphosphine oxide photoinitiator whose near‑UV‑visible absorption is significantly higher than that of previous‑generation photoinitiators [1]. Researchers and formulators developing UV‑curable coatings, adhesives, and 3D‑printing resins should procure this specific phosphine to ensure the synthesis of BAPO with the desired curing efficiency. Substitution with a different primary phosphine would yield a different photoinitiator with inferior performance characteristics .

Preparation of Selective Cobalt Extractants for Hydrometallurgy

2,4,4‑Trimethylpentylphosphine is the critical starting material for the synthesis of 2,4,4‑trimethylpentyl, cyclohexylphosphinic acid, a patented extractant designed for the selective separation of cobalt(II) from nickel(II) in aqueous sulfate media [1]. Industrial users in the mining and metal refining sectors should procure this phosphine to manufacture or utilize these extractants, as alternative phosphine building blocks have been shown to produce phosphinic acids with lower Co/Ni selectivity [1].

Ligand Synthesis for Organometallic Catalysis Requiring Defined Steric Bulk

The branched, β‑quaternary carbon‑containing alkyl group of this primary phosphine imparts a unique steric profile that is distinct from linear (e.g., n‑octylphosphine) or smaller branched (e.g., tert‑butylphosphine) analogs [1]. Organometallic chemists designing phosphine ligands for cross‑coupling or hydrogenation reactions should select this compound when a moderately bulky, electron‑rich, yet still reactive primary phosphine is required. Its defined purity (99%) and known isomer content (8%) ensure reproducible ligand synthesis and catalyst performance .

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